molecular formula C8H5Cl3N2 B1329737 2-(Trichloromethyl)-1H-benzimidazole CAS No. 3584-65-4

2-(Trichloromethyl)-1H-benzimidazole

Cat. No.: B1329737
CAS No.: 3584-65-4
M. Wt: 235.5 g/mol
InChI Key: ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trichloromethyl)-1H-benzimidazole is an organic compound characterized by the presence of a benzimidazole ring substituted with a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with trichloroacetonitrile or trichloroacetimidate esters. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: Reduction of the trichloromethyl group can lead to the formation of methyl or methylene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Methyl or methylene derivatives.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

2-(Trichloromethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-1H-benzimidazole involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of cellular pathways and exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dichloromethyl)-1H-benzimidazole
  • 2-(Chloromethyl)-1H-benzimidazole
  • 2-(Bromomethyl)-1H-benzimidazole

Uniqueness

2-(Trichloromethyl)-1H-benzimidazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group can undergo various transformations, making this compound versatile for different applications .

Properties

IUPAC Name

2-(trichloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSYTFFWGYEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189374
Record name Benzimidazole, 2-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3584-65-4
Record name 2-(Trichloromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3584-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-trichloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003584654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trichloromethyl)-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10 g Benzene-1,2-diamine in 250 mL acetic acid, 22.8 g 2,2,2-Trichloro-acetimidic acid methyl ester were added drop wise at RT. After 2 h 500 mL toluene were added and the solvents were removed under reduced pressure. The residue was codestilled additional two times with toluene. After drying under reduced pressure the product was pure enough for the next reaction step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 Gram of an o-phenylenediamine compound [compound (207)] of the formula (XII) in which X is H and Z is CF2CF2O was dissolved in 20 ml of acetic acid. 1.4 Grams of methyl trichloroacetoimidate was added thereto at room temperature. The resulting mixture was stirred for 12 hours. The reaction solution was poured into ice water, and precipitated crystals were filtered off. The crystals were dissolved in ethyl acetate. The resulting solution was washed with water and dried over anhydrous sodium sulfate. Removing the solvent from the dried layer by distillation gave 1.0 g of a 2-(trichloromethyl)benzimidazole compound [compound (107)] of the formula (XI) in which X is H and Z is CF2CF2O.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( XII )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

O-Phenylenediamine (25 g) was dissolved in acetic acid (750 ml), and methyl 2,2,2-trichloroacetimidate (28.5 ml) was added dropwise over 15 min. After stirring at room temperature for 1 hr, the reaction mixture was concentrated to about 150 ml, and poured into water (1500 ml). The precipitated crystals were collected by filtration, washed with water (1000 ml) and suspended in toluene (500 ml). The solvent was evaporated under reduced pressure. The residue was again suspended in toluene (500 ml) and the solvent was evaporated under reduced pressure. The residue was dried under reduced pressure to give the object product (51.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trichloromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(Trichloromethyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(Trichloromethyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(Trichloromethyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(Trichloromethyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(Trichloromethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.